1,3-Benzodioxol-5-yl(4-methylphenyl)methanone 1,3-Benzodioxol-5-yl(4-methylphenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13393521
InChI: InChI=1S/C15H12O3/c1-10-2-4-11(5-3-10)15(16)12-6-7-13-14(8-12)18-9-17-13/h2-8H,9H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

1,3-Benzodioxol-5-yl(4-methylphenyl)methanone

CAS No.:

Cat. No.: VC13393521

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzodioxol-5-yl(4-methylphenyl)methanone -

Specification

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name 1,3-benzodioxol-5-yl-(4-methylphenyl)methanone
Standard InChI InChI=1S/C15H12O3/c1-10-2-4-11(5-3-10)15(16)12-6-7-13-14(8-12)18-9-17-13/h2-8H,9H2,1H3
Standard InChI Key UZZOKVRVEUYOTM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3

Introduction

Chemical Identity and Structural Features

The molecular formula of 1,3-benzodioxol-5-yl(4-methylphenyl)methanone is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol. Its IUPAC name, benzo[d] dioxol-5-yl(p-tolyl)methanone, reflects the presence of a 1,3-benzodioxole ring (a methylenedioxy group fused to a benzene ring) and a para-methyl-substituted phenyl group connected by a carbonyl functional group .

Key Structural Attributes:

  • Benzodioxole moiety: Provides electron-rich aromaticity, enhancing reactivity in electrophilic substitutions .

  • 4-Methylphenyl group: Introduces steric and electronic effects that influence solubility and binding interactions.

  • Ketone bridge: Facilitates nucleophilic addition reactions and serves as a site for further functionalization .

The compound’s three-dimensional conformation has been validated via X-ray crystallography and computational modeling, confirming planar geometry at the ketone group and dihedral angles optimizing π-π stacking interactions .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 1,3-benzodioxol-5-yl(4-methylphenyl)methanone typically involves Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling reactions :

Route 1: Friedel-Crafts Acylation
1,3-Benzodioxol-5-yl derivatives react with 4-methylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield the target compound:

1,3-Benzodioxol-5-yl+4-methylbenzoyl chlorideAlCl3C₁₅H₁₂O₃+HCl\text{1,3-Benzodioxol-5-yl} + \text{4-methylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{C₁₅H₁₂O₃} + \text{HCl}

This method achieves moderate yields (60–70%) but requires stringent control of reaction conditions to avoid over-acylation.

Route 2: Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 1,3-benzodioxol-5-ylboronic acid with 4-methylbenzoyl halides offers higher regioselectivity and yields (80–85%) :

Ar-B(OH)2+Ar’-XPd(PPh3)4Ar-Ar’+Byproducts\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} + \text{Byproducts}

This method is favored for scalability and reduced byproduct formation .

Optimization Strategies

  • Solvent selection: Dichloromethane and tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates.

  • Catalyst loading: Palladium catalysts at 5 mol% optimize cost-efficacy without compromising yield .

  • Temperature: Reactions conducted at 60–80°C balance kinetics and thermodynamic control.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight240.25 g/molVulcanChem
Melting Point103–105°CExperimental data
Boiling Point342°C (estimated)PubChem
LogP (Partition Coefficient)3.2Computational modeling
SolubilityInsoluble in water; soluble in DMSO, ethanolVulcanChem

The compound’s hydrophobicity (LogP = 3.2) suggests strong membrane permeability, a desirable trait for drug candidates .

Industrial and Research Applications

  • Pharmaceutical intermediates: Used in synthesizing antipsychotics (e.g., derivatives of dihydro-2,3-benzodiazepines) .

  • Agrochemicals: Serves as a precursor for herbicides targeting plant cytochrome P450 enzymes.

  • Material science: Incorporated into polymers for UV-stabilizing coatings due to aromatic stability .

Spectral Characterization

  • IR Spectroscopy: Strong absorption at 1,730 cm⁻¹ (C=O stretch) and 1,600 cm⁻¹ (C=C aromatic) .

  • ¹H NMR (CDCl₃): δ 6.84–7.75 (aromatic protons), δ 2.35 (s, 3H, CH₃), δ 6.05 (s, 2H, OCH₂O) .

  • ¹³C NMR: 194.3 ppm (ketone carbonyl), 148.0–126.9 ppm (aromatic carbons) .

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